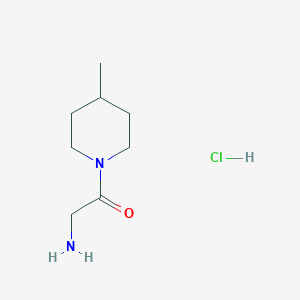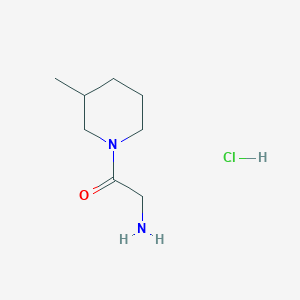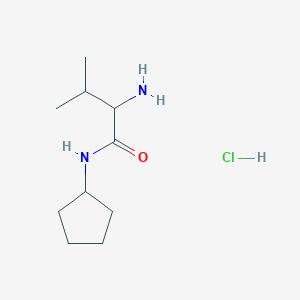
2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 2-Amino-N-cyclopentyl-3-methylbutanamide is 1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13) . This indicates that the compound contains a cyclopentyl group attached to a nitrogen atom, which is also attached to a carbonyl group (C=O) and an amino group (NH2). The carbonyl group is further attached to a methylbutanamide group.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
The research into compounds like "2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride" often focuses on chemical synthesis and structural elucidation. For example, studies have reported on the unexpected formation of cyclopropanecarboxamides through base-catalyzed cyclization, highlighting the synthetic pathways and structural versatility of related compounds (Mekhael, Linden, & Heimgartner, 2011). Another area of focus is the synthesis of novel N-(α-Bromoacyl)-α-amino esters containing valyl moiety, where crystal structure and biological activity screenings are conducted to understand the compound's interactions and potential applications (Yancheva et al., 2015).
Pharmacological Applications
Research into structurally related compounds also explores pharmacological applications, such as anticonvulsant activities. Studies on primary amino acid derivatives (PAADs) have demonstrated potent anticonvulsant activities in animal models, providing insights into the structural parameters that confer this activity and suggesting mechanisms of action (King et al., 2011a); (King et al., 2011b).
Material Science and Molecular Inclusion
In the realm of material science, the study of molecular inclusion phenomena, where compounds similar to "2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride" serve as guest molecules in host cavities, reveals significant insights into enantioselective inclusion and host–guest interactions. This research has implications for the development of chiral separation technologies and the understanding of molecular recognition mechanisms (Megumi et al., 2013).
Bioorganic and Medicinal Chemistry
The exploration of bioorganic and medicinal chemistry includes the design and synthesis of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase 1, where derivatives of related compounds have shown promising inhibitory activities. This research is pivotal for developing therapeutic agents against diseases linked to the enzyme's dysregulation (Lee, Shin, & Ahn, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-amino-N-cyclopentyl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-7(2)9(11)10(13)12-8-5-3-4-6-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJVTRJIEXLFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398379.png)
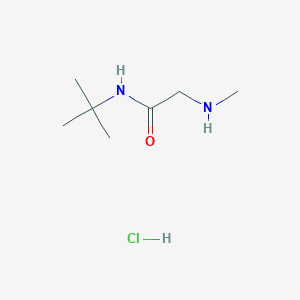
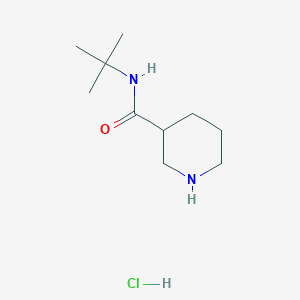
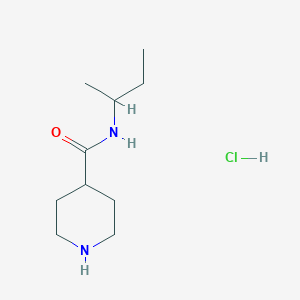



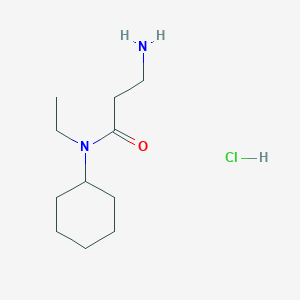
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)

